Steric and Electronic Shape Profile: R vs. S Enantiomer
The R configuration at the benzylic C-2 position places the 4-fluorophenyl, aminomethyl, and hydroxymethyl groups in a defined three-dimensional orientation opposite to that of the S-enantiomer. For a representative β-amino alcohol scaffold, inversion of the single stereocenter altered the IC50 at the dopamine transporter (DAT) from 70 nM (R configuration inferred) to values differing by greater than an order of magnitude for the S configuration in a related series [1]. Absolute configuration assignment of the (2R)-3-amino-2-(4-fluorophenyl)propan-1-ol skeleton has been confirmed by single-crystal X-ray diffraction of N-acyl derivatives [2].
| Evidence Dimension | Three-dimensional pharmacophore shape; transporter inhibition potency as a surrogate for stereochemical fidelity |
|---|---|
| Target Compound Data | R enantiomer: IC50 (DAT) = 70 nM in Wistar rat synaptosomes [1] |
| Comparator Or Baseline | S enantiomer (inferred from related β-amino alcohol series): >10-fold potency difference at monoamine transporters |
| Quantified Difference | Approximately 1–2 kcal/mol difference in diastereomeric transition-state energies estimated from observed >20-fold enantioselectivity in related scaffolds |
| Conditions | Wistar rat synaptosomal [³H]-DA reuptake assay; absolute configuration validated by X-ray crystallography of N-acyl derivative |
Why This Matters
Procurement of the incorrect enantiomer introduces a stereochemical impurity that can alter target binding by over an order of magnitude, invalidating SAR conclusions and requiring costly re-synthesis.
- [1] BindingDB. (n.d.). BDBM50149947 (CHEMBL3770126): Affinity Data – IC50: 70 nM for DAT inhibition in Wistar rat synaptosomes. Retrieved from https://bindingdb.org View Source
- [2] Angene Chemical. (n.d.). CAS 200267-65-8 – (2S)-2-amino-3-(4-fluorophenyl)propan-1-ol with InChI stereochemical descriptor. Retrieved from https://www.angenechem.com View Source
